Ibulocydine

Catalog No.
S548205
CAS No.
M.F
C16H20BrN5O6
M. Wt
458.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibulocydine

Product Name

Ibulocydine

IUPAC Name

[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C16H20BrN5O6

Molecular Weight

458.26 g/mol

InChI

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25)

InChI Key

DIIPUUWSKJKSRG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Ibulocydine

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Description

The exact mass of the compound Ibulocydine is 457.0597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

Ibulocydine is a novel prodrug designed as an inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK7 and CDK9. It has been shown to induce apoptosis in various cancer cell lines, particularly hepatocellular carcinoma cells, by interfering with the transcriptional regulation of genes involved in cell survival and proliferation. The compound is characterized by its ability to selectively inhibit these kinases, thereby disrupting the phosphorylation of RNA polymerase II, which is critical for gene transcription .

Ibulocydine undergoes metabolic conversion to its active form upon administration. This conversion involves enzymatic hydrolysis, which releases the active inhibitor that can then bind to and inhibit CDK7 and CDK9. The inhibition of these kinases leads to a decrease in the phosphorylation of RNA polymerase II at specific serine residues (Ser2 and Ser5), ultimately resulting in reduced transcription of anti-apoptotic factors such as Mcl-1 and XIAP .

The biological activity of Ibulocydine is primarily linked to its role as a prodrug that induces apoptosis in cancer cells. In hepatocellular carcinoma cells, Ibulocydine has been found to enhance sensitivity to TRAIL (TNF-related apoptosis-inducing ligand) through mitochondrial signaling pathways, thereby promoting cell death. Additionally, it has demonstrated anti-invasive properties in triple-negative breast cancer cells by inhibiting matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion .

The synthesis of Ibulocydine involves the preparation of specific cyclin-dependent kinase inhibitors as prodrugs. While detailed synthetic routes are proprietary, the general method includes chemical modifications that enhance solubility and bioavailability. The synthesis typically requires multiple steps involving organic reactions that yield the final prodrug in a form suitable for pharmacological evaluation .

Studies on Ibulocydine have focused on its interactions with various cellular pathways involved in cancer progression. It has been shown to interact synergistically with TRAIL, enhancing apoptotic signaling in cancer cells. Additionally, research indicates that Ibulocydine may alter the expression of proteins involved in cell cycle regulation and apoptosis, making it a subject of interest for further exploration in combination therapies .

Several compounds share structural or functional similarities with Ibulocydine, particularly within the class of cyclin-dependent kinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
FlavopiridolInhibits CDK1, CDK2, CDK4, and CDK9Broad-spectrum CDK inhibitor; used in clinical trials for leukemia .
SNS-032Selectively inhibits CDK7 and CDK9Potent against various cancers; induces apoptosis through transcriptional inhibition .
PalbociclibSelectively inhibits CDK4 and CDK6Approved for breast cancer; targets specific phases of the cell cycle .
DinaciclibInhibits multiple CDKs including CDK1, CDK2, CDK5Broad-spectrum; shows promise in hematological malignancies .

Ibulocydine's uniqueness lies in its prodrug nature, specifically designed to enhance the delivery and efficacy of its active form while selectively targeting key kinases involved in transcriptional regulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

457.05970 g/mol

Monoisotopic Mass

457.05970 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Dates

Modify: 2024-02-18
1: Cho SJ, Kim YJ, Surh YJ, Kim BM, Lee SK. Ibulocydine is a novel prodrug Cdk inhibitor that effectively induces apoptosis in hepatocellular carcinoma cells. J Biol Chem. 2011 Jun 3;286(22):19662-71. doi: 10.1074/jbc.M110.209551. Epub 2011 Apr 8. PubMed PMID: 21478145; PubMed Central PMCID: PMC3103345.

Explore Compound Types